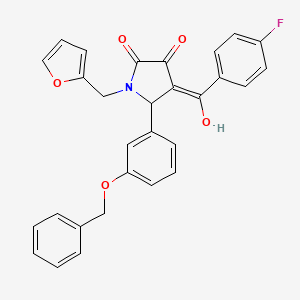

5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

描述

5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by its multifaceted structure, which incorporates benzyl, fluorobenzoyl, and furanyl groups. This compound exhibits noteworthy chemical properties due to its diverse functional groups, which make it a focal point in various scientific research domains.

属性

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(3-phenylmethoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22FNO5/c30-22-13-11-20(12-14-22)27(32)25-26(31(29(34)28(25)33)17-24-10-5-15-35-24)21-8-4-9-23(16-21)36-18-19-6-2-1-3-7-19/h1-16,26,32H,17-18H2/b27-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVODCNKLNTBII-IMVLJIQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

化学反应分析

科学研究应用

5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is utilized in:

Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: For investigating its biological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties.

Medicine: Exploring its use as a lead compound in drug discovery for novel therapeutics.

Industry: Its structural elements make it useful in developing advanced materials and dyes.

作用机制

The compound exerts its effects through various molecular interactions:

Molecular Targets: Depending on its application, it may interact with enzymes, receptors, or DNA.

Pathways: It might inhibit or activate specific biochemical pathways, modulating cellular processes like apoptosis, cell signaling, or metabolic reactions.

相似化合物的比较

4-(4-Fluorobenzoyl)benzoic acid: Shares the fluorobenzoyl group but lacks the complex structure.

2-furyl-methyl ketone: Contains the furanyl group but differs significantly in overall composition.

3-Hydroxy-1H-pyrrole-2,5-dione: Simpler structure with the pyrrole ring but without the benzyl and fluorobenzoyl groups.

Each of these similar compounds offers distinct properties and applications, underscoring the uniqueness of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.

So, there you go—a deep dive into this fascinating compound. Anything else I can whip up for you?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。